molecular formula C7H6N4O B13097970 [1,2,4]Triazolo[1,5-a]pyridine-8-carboxamide

[1,2,4]Triazolo[1,5-a]pyridine-8-carboxamide

Cat. No.: B13097970
M. Wt: 162.15 g/mol
InChI Key: IKGMHFAXFDJTKE-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[1,5-a]pyridine-8-carboxamide is a heterocyclic compound that has garnered significant interest in medicinal and pharmaceutical chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the efficient methods for synthesizing [1,2,4]triazolo[1,5-a]pyridine-8-carboxamide involves the reaction between enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another approach involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite or manganese dioxide .

Industrial Production Methods

Industrial production methods for this compound typically involve scalable reactions under controlled conditions. The use of microwave irradiation and mechanochemical methods has been explored for large-scale synthesis due to their efficiency and reduced environmental impact .

Chemical Reactions Analysis

Types of Reactions

[1,2,4]Triazolo[1,5-a]pyridine-8-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include trifluoroacetic anhydride for cyclization, copper acetate for cycloaddition, and various bases for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative cyclization can yield various substituted triazolo[1,5-a]pyridines, while nucleophilic substitution can introduce different functional groups onto the pyridine ring .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1,2,4]Triazolo[1,5-a]pyridine-8-carboxamide is unique due to its broad substrate scope, good functional group tolerance, and eco-friendly synthesis methods.

Properties

Molecular Formula

C7H6N4O

Molecular Weight

162.15 g/mol

IUPAC Name

[1,2,4]triazolo[1,5-a]pyridine-8-carboxamide

InChI

InChI=1S/C7H6N4O/c8-6(12)5-2-1-3-11-7(5)9-4-10-11/h1-4H,(H2,8,12)

InChI Key

IKGMHFAXFDJTKE-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NC=N2)C(=C1)C(=O)N

Origin of Product

United States

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